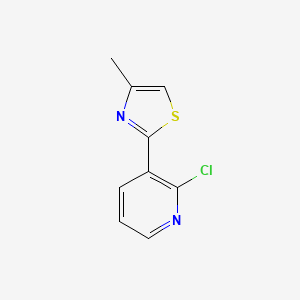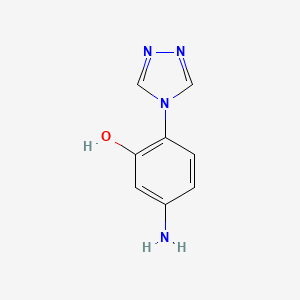![molecular formula C14H16O5 B11786497 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat ist eine organische Verbindung, die einen Benzodioxinring aufweist, der mit einem Propanoatester verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat umfasst in der Regel die folgenden Schritte:
Bildung des Benzodioxinrings: Ausgehend von 2,3-Dihydroxybenzoesäure werden die phenolischen Hydroxylgruppen unter Verwendung von 1,2-Dibromethan in Gegenwart von Kaliumcarbonat in Butanon alkyliert.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von Durchflussreaktoren, um konstante Reaktionsbedingungen aufrechtzuerhalten und Ausbeute und Reinheit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, wobei Nucleophile wie Amine oder Alkohole die Ethoxygruppe ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Amine oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.
Hauptsächlich gebildete Produkte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Amide oder Ester mit verschiedenen Alkylgruppen.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es dient als Baustein für die Synthese verschiedener bioaktiver Moleküle, darunter potenzielle antibakterielle und Antikrebsmittel..
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften geeignet..
Organische Synthese: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet..
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzodioxinring kann mit verschiedenen Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Estergruppe kann hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die biologische Wirkungen ausüben. .
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxin ring can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2,3-Dihydrobenzo[b][1,4]dioxin-6-carboxylat
- Methyl-4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoat
- Ethyl-5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazol-3-carboxylat
Einzigartigkeit
Ethyl-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoat ist aufgrund seines spezifischen Substitutionsschemas am Benzodioxinring und des Vorhandenseins der Propanoatestergruppe einzigartig. Diese Kombination von Strukturmerkmalen verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivität, die es von anderen ähnlichen Verbindungen abhebt.
Eigenschaften
Molekularformel |
C14H16O5 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C14H16O5/c1-3-17-14(16)9(2)13(15)10-4-5-11-12(8-10)19-7-6-18-11/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
VHMGKOBIGJWSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(=O)C1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)


